Lipophilicity Advantage: 0.9 Log Unit Higher XLogP3 than Unsubstituted Piperidine Ester
The target compound exhibits an XLogP3 of 2.2, compared to 1.3 for the unsubstituted ethyl 3-(piperidin-1-yl)propanoate [1][2]. This 0.9 log unit difference indicates substantially greater lipophilicity, which impacts compound partitioning in biological membranes, protein binding, and reverse-phase HPLC retention [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Ethyl 3-(piperidin-1-yl)propanoate (CAS 19653-33-9): XLogP3 = 1.3 |
| Quantified Difference | Δ XLogP3 = 0.9 (approx. 8-fold higher lipid partitioning) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2021 release |
Why This Matters
Higher lipophilicity ensures distinct chromatographic behavior and membrane permeability profiles, enabling researchers to select this compound for applications requiring enhanced lipid partitioning or as a lipophilic building block.
- [1] PubChem. Ethyl 3-(2,6-dimethylpiperidin-1-yl)propanoate. CID 19900444. https://pubchem.ncbi.nlm.nih.gov/compound/105836-42-8#section=Computed-Properties View Source
- [2] PubChem. 1-Piperidinepropanoic acid, ethyl ester. CID 88183. https://pubchem.ncbi.nlm.nih.gov/compound/19653-33-9#section=Computed-Properties View Source
